molecular formula C18H18FNO4 B6412695 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% CAS No. 1261915-79-0

2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6412695
CAS RN: 1261915-79-0
M. Wt: 331.3 g/mol
InChI Key: BKOUGBMCLOUGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% (BOC-FBA) is an important organic building block used in the synthesis of a variety of compounds. It is a fluorinated benzoic acid derivative with a wide range of applications in research and development. BOC-FBA is a versatile reagent that can be used in a variety of organic synthesis processes, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. BOC-FBA is also used in the synthesis of fluorescent probes, dyes, and other reagents.

Mechanism of Action

2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% functions as a protecting group in the synthesis of peptides, peptidomimetics, and other bioconjugates. It can be used to protect amino acids, peptides, and other molecules from unwanted side reactions during the synthesis process. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% also functions as a linker group in the synthesis of peptides, peptidomimetics, and other bioconjugates, allowing the attachment of a variety of functional groups.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is a fluorinated benzoic acid derivative and is not known to have any direct biochemical or physiological effects. However, 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% can be used as a protecting group or linker group in the synthesis of peptides, peptidomimetics, and other bioconjugates, which may have biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is a versatile reagent with a wide range of applications in research and development. It is easy to use and can be stored for long periods of time without degradation. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is also relatively inexpensive and can be used in a variety of organic synthesis processes. The main limitation of 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is that it is not water soluble, which may limit its use in certain applications.

Future Directions

For 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% include the development of new synthetic methods, the development of new fluorescent probes and dyes, and the development of new bioconjugates. Additionally, new applications for 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% in the fields of pharmaceuticals, agrochemicals, and specialty chemicals are also possible. Finally, further research into the biochemical and physiological effects of 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%-containing bioconjugates is needed.

Synthesis Methods

2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% can be synthesized through a variety of methods, including the direct reaction of 4-bromo-2-fluorobenzoic acid with methylamine in dichloromethane, the reaction of 4-bromo-2-fluorobenzoic acid with dimethylamine in dichloromethane, and the reaction of 4-bromo-2-fluorobenzoic acid with 2-aminoethanethiol in dichloromethane. The most common method is the reaction of 4-bromo-2-fluorobenzoic acid with methylamine in dichloromethane, which yields a 95% pure product.

Scientific Research Applications

2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is an important reagent for organic synthesis and has been widely used in research and development. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is also used in the synthesis of fluorescent probes, dyes, and other reagents. It is also used in the synthesis of peptides, peptidomimetics, and other bioconjugates. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is also used as a protecting group in the synthesis of peptides, peptidomimetics, and other bioconjugates.

properties

IUPAC Name

2-fluoro-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-12-9-7-11(8-10-12)13-5-4-6-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOUGBMCLOUGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid

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